N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine
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Overview
Description
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine is a complex organic compound that falls under the category of amines This compound is characterized by the presence of an isoquinoline moiety attached to an ethoxy group, which is further linked to a diethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine typically involves multiple steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Attachment of Ethoxy Group: The isoquinoline derivative is then reacted with an appropriate ethoxy-containing reagent, such as ethyl chloroformate, under basic conditions to introduce the ethoxy group.
Introduction of Diethylamine Group: The final step involves the nucleophilic substitution reaction where the ethoxy group is replaced by the diethylamine group using diethylamine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-one.
Reduction: Formation of this compound.
Substitution: Formation of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-halide.
Scientific Research Applications
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The isoquinoline moiety plays a crucial role in binding to the target sites, while the diethylamine group influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine
- N,N-Diethyl-2-{[1-(2-chlorophenyl)isoquinolin-3-yl]oxy}ethan-1-amine
- N,N-Diethyl-2-{[1-(2-methylphenyl)quinolin-3-yl]oxy}ethan-1-amine
Uniqueness
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine is unique due to the presence of the isoquinoline moiety, which imparts specific binding properties and biological activity. The diethylamine group further enhances its solubility and pharmacokinetic profile, making it a valuable compound for various applications.
Properties
CAS No. |
89707-34-6 |
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Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]oxyethanamine |
InChI |
InChI=1S/C22H26N2O/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI Key |
PRWTYDJTHUGYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C |
Origin of Product |
United States |
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